molecular formula C17H21N3O6 B14450868 Mitomycin J CAS No. 74985-82-3

Mitomycin J

Cat. No.: B14450868
CAS No.: 74985-82-3
M. Wt: 363.4 g/mol
InChI Key: FMMDHGNWABITNT-VLWMXGIESA-N
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Description

Mitomycin J is a member of the mitomycin family, which are potent antibacterial and anti-cancer compounds. These compounds were first isolated from the bacterium Streptomyces caespitosus in the 1950s. This compound, like its relatives, is known for its complex structure and significant biological activity, particularly its ability to cross-link DNA, which makes it a valuable chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mitomycins, including Mitomycin J, is challenging due to their complex structure. The synthetic routes typically involve multiple steps to construct the tetracyclic pyrroloindole skeleton, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine. These steps require precise control of reaction conditions to maintain the integrity of the functional groups .

Industrial Production Methods

Industrial production of mitomycins often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Mitomycin J undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles for substitution reactions. The reactions typically require controlled conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions are typically DNA adducts, where this compound has alkylated the DNA, leading to cross-linking and inhibition of DNA replication .

Scientific Research Applications

Mitomycin J has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.

    Biology: Researchers use it to study DNA repair mechanisms and the cellular response to DNA damage.

    Medicine: this compound is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.

    Industry: It is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Mitomycin J exerts its effects primarily through DNA cross-linking. Upon entering the cell, it undergoes bioreduction to form an active metabolite that can alkylate DNA. This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA .

Comparison with Similar Compounds

Mitomycin J is similar to other mitomycins such as Mitomycin C, Mitomycin A, and Porfiromycin. it is unique in its specific structure and the particular DNA adducts it forms. This uniqueness can lead to different biological activities and therapeutic potentials .

List of Similar Compounds

  • Mitomycin C
  • Mitomycin A
  • Porfiromycin
  • Azinomycins
  • FR-900482
  • Maduropeptin
  • Azicemicins

Properties

CAS No.

74985-82-3

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

[(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1

InChI Key

FMMDHGNWABITNT-VLWMXGIESA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC

Origin of Product

United States

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